7-Isopropyl-8-quinolinamine

Übersicht

Beschreibung

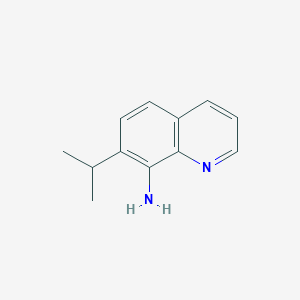

7-Isopropyl-8-quinolinamine, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological properties and potential applications across various industries. Its IUPAC name is 7-isopropylquinolin-8-amine .

Synthesis Analysis

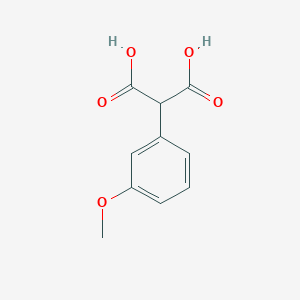

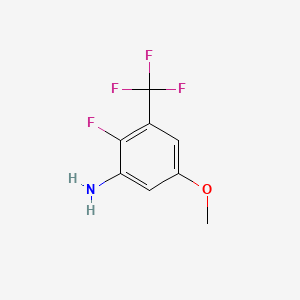

The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives .Molecular Structure Analysis

The molecular formula of 7-Isopropyl-8-quinolinamine is C12H14N2. It has a molecular weight of 186.25 g/mol.Chemical Reactions Analysis

The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Wissenschaftliche Forschungsanwendungen

- Animal studies have shown promising results, with certain analogues effectively curing malaria infections in mice .

Antimalarial Activity

Antileishmanial Properties

Antifungal Effects

Antibacterial Properties

Drug Discovery Scaffold

Pharmaceutical Testing Reference Standard

Wirkmechanismus

Target of Action

7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.

Mode of Action

It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

The biochemical pathways affected by 7-Isopropyl-8-quinolinamine are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .

Pharmacokinetics

Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of 7-Isopropyl-8-quinolinamine’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .

Safety and Hazards

While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

7-propan-2-ylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTYPUZWQKPWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Isopropyl-8-quinolinamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

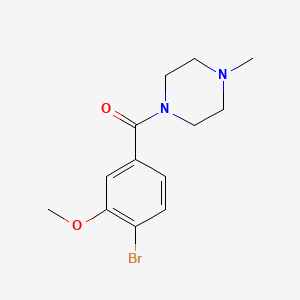

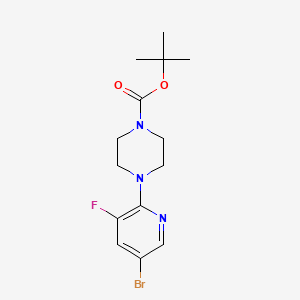

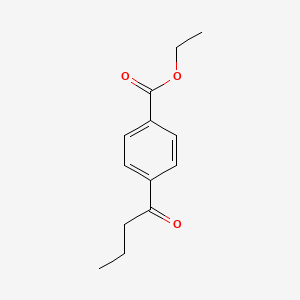

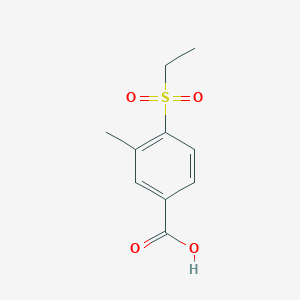

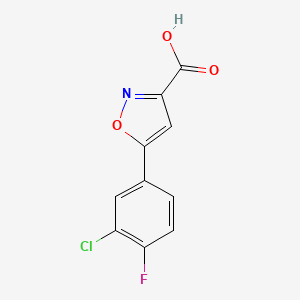

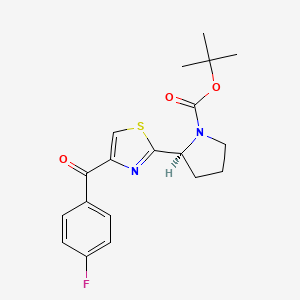

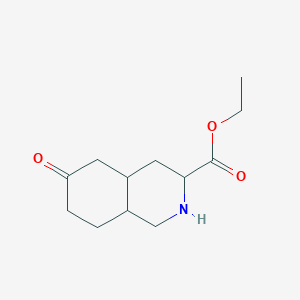

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)